

Rauvotetraphylline B: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Rauvotetraphylline B

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This document provides a comprehensive technical overview of **Rauvotetraphylline B**, a sarpagine-type indole alkaloid. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide details the primary natural source of the compound and outlines the specific methodologies for its extraction, isolation, and purification, supported by quantitative spectroscopic data.

Natural Source

Rauvotetraphylline B is a naturally occurring alkaloid isolated from the plant species *Rauvolfia tetraphylla* L.[1][2][3]. This plant, belonging to the Apocynaceae family, is an evergreen shrub found in tropical and subtropical regions and is a rich source of various bioactive monoterpene indole alkaloids[2][4]. The isolation of **Rauvotetraphylline B**, along with its congeners Rauvotetraphyllines A, C, D, and E, was first reported from the aerial parts (stems and leaves) of *R. tetraphylla* collected in Yunnan Province, China[2][3]. While the roots of *Rauvolfia* species are traditionally known for their high alkaloid content, the aerial parts have been proven to be a viable source for these specific compounds[2][4].

Experimental Protocols: Isolation and Purification

The following protocols are based on the successful isolation of **Rauvotetraphylline B** as reported by Gao et al., 2012 in the journal *Natural Products and Bioprospecting*.

Plant Material and Extraction

- Preparation: Air-dried and powdered aerial parts of *Rauvolfia tetraphylla* (10 kg) were used as the starting material[2].
- Initial Extraction: The powdered plant material was percolated with 95% ethanol (EtOH) at room temperature. This process was repeated three times to ensure exhaustive extraction[2].
- Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue[2].
- Acid-Base Partitioning: The crude residue was suspended in a 0.5% hydrochloric acid (HCl) solution and subsequently extracted with ethyl acetate (EtOAc) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, was then basified to a pH of 9-10 using sodium carbonate (Na_2CO_3). This basic solution was then partitioned with chloroform (CHCl_3) to extract the total alkaloids[2].

Chromatographic Separation and Purification

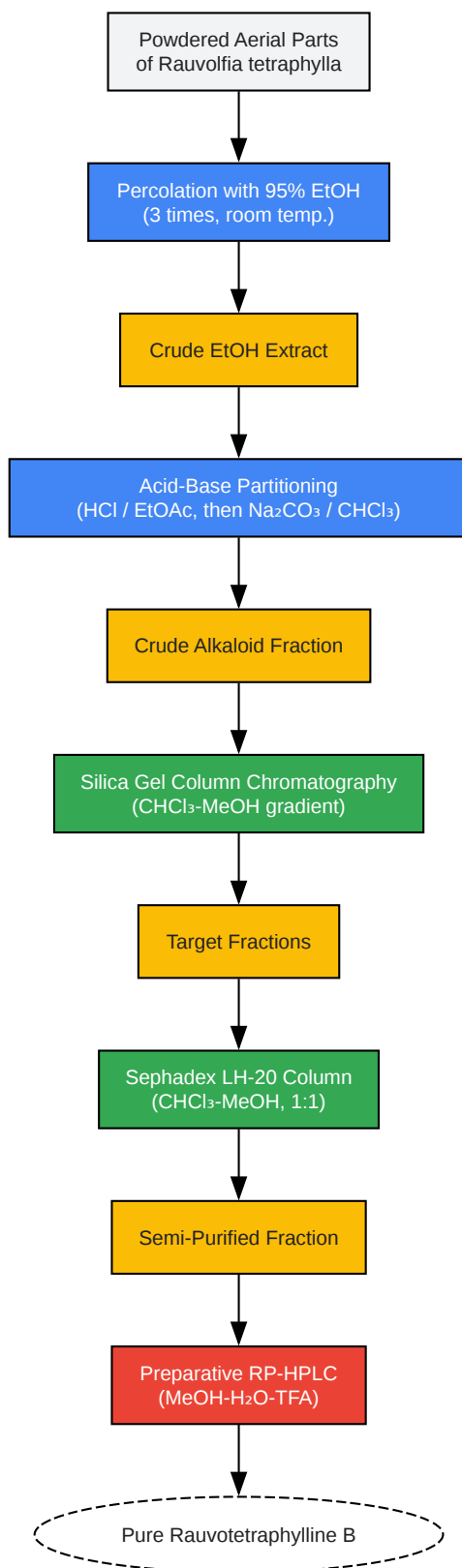
The crude alkaloid extract obtained from the acid-base partitioning was subjected to a multi-step chromatographic process to isolate the individual compounds.

- Initial Column Chromatography (Silica Gel): The crude extract was fractionated on a silica gel column using a gradient elution system of chloroform-methanol (CHCl_3 -MeOH) ranging from 100:1 to 10:1 (v/v). This initial separation yielded multiple fractions (Fr. 1–8)[2].
- Fraction Refinement (Sephadex LH-20): The fraction containing the target compounds (Fr. 5, 105 g) was further purified by chromatography over a Sephadex LH-20 column, eluting with a 1:1 mixture of chloroform-methanol (CHCl_3 -MeOH)[2].
- Final Purification (Preparative HPLC): Final isolation of **Rauvotetraphylline B** was achieved using preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Elution was performed with a mobile phase of methanol-water (MeOH- H_2O) containing 0.05% trifluoroacetic acid (TFA)[2].

This multi-step process yielded pure **Rauvotetraphylline B** (2), obtained as an amorphous powder[3].

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Rauvotetraphylline B** from its natural source.



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Caption: Isolation workflow for **Rauvotetraphylline B**.

Quantitative Data: Structural Elucidation

The structure of **Rauvotetraphylline B** was established using extensive spectroscopic analysis, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound was determined to have a molecular formula of $C_{28}H_{32}N_2O_6$ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data[3].

1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the 1H (proton) and ^{13}C (carbon) NMR data for **Rauvotetraphylline B**, recorded in deuterated methanol (CD_3OD)[2]. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for **Rauvotetraphylline B** (CD_3OD)

Position	δH (ppm)	Multiplicity (J in Hz)
1	7.42	d (7.8)
3	4.68	m
5	4.35	m
6 α	2.10	m
6 β	2.55	m
9	7.15	d (7.8)
10	6.85	t (7.8)
11	7.05	t (7.8)
12	6.70	d (7.8)
14 α	1.95	m
14 β	2.25	m
15	3.15	m
16	3.80	m
17	5.30	m
18-Me	1.65	d (6.8)
19	5.60	q (6.8)
21 α	3.30	m
21 β	3.65	m
N(4)-Me	2.80	s
OMe	3.85	s
2'	6.55	s
5'	7.80	s
2'-Me	2.40	s

| 6'-Me | 2.50 | s |

Table 2: ^{13}C NMR Data for **Rauvotetraphylline B** (CD_3OD)

Position	δC (ppm)	Type
2	138.5	C
3	54.2	CH
5	52.5	CH
6	22.0	CH ₂
7	108.0	C
8	128.0	C
9	120.0	CH
10	122.5	CH
11	119.0	CH
12	112.0	CH
13	145.0	C
14	35.5	CH ₂
15	30.0	CH
16	50.5	CH
17	78.0	CH
18	13.0	CH ₃
19	125.0	CH
20	135.0	C
21	58.0	CH ₂
N(4)-Me	42.5	CH ₃
OMe	56.0	CH ₃
1'	168.0	C
2'	118.0	CH

Position	δC (ppm)	Type
3'	162.0	C
4'	106.0	C
5'	152.0	CH
6'	158.0	C
2'-Me	20.0	CH ₃

| 6'-Me | 21.0 | CH₃ |

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